molecular formula C11H14F3NO2 B3140513 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol CAS No. 477889-78-4

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol

Cat. No.: B3140513
CAS No.: 477889-78-4
M. Wt: 249.23 g/mol
InChI Key: NBDRVJMAESHLBR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group, a secondary alcohol, and a (2-hydroxy-1-phenylethyl)amino substituent. Its structure combines hydrophobic (trifluoromethyl, phenyl) and hydrophilic (hydroxyl, amino) moieties, making it a candidate for diverse biological applications, particularly in kinase inhibition and anticancer drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRVJMAESHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201662
Record name β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-78-4
Record name β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol typically involves the reaction of trifluoroacetone with 2-hydroxy-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyphenylethyl group may contribute to its binding affinity to certain receptors or enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:

Table 1: Structural Comparison
Compound Name Key Substituents Molecular Formula Notable Features
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol (Target) Phenyl, hydroxyethylamino C12H15F3NO2 Combines phenyl hydrophobicity with hydrogen-bonding hydroxyl/amino groups.
1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6) Tetrabromo-benzimidazole C10H7Br4F3N3O Bromine atoms enhance electron-withdrawing effects and kinase binding affinity.
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol (DV381) Thiophene C7H8F3OS Thienyl group enables π-π stacking in hydrophobic pockets.
1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol Methoxybenzyl C12H15F3NO2 Methoxy group increases electron density, altering binding interactions.
Anticancer and Kinase Inhibition
  • rac-6 : Demonstrates potent dual inhibition of CK2-α and PIM-1 kinases, inducing apoptosis in breast cancer and leukemia cells via intrinsic pathways . The brominated benzimidazole enhances binding to ATP pockets through halogen bonds and hydrophobic interactions .
  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate (): Shows moderate anticancer activity in zebrafish models but higher toxicity, highlighting the role of substituents in balancing efficacy and safety.

Physicochemical Properties

  • Solubility: The hydroxyethylamino group may improve aqueous solubility relative to purely hydrophobic analogs like DV381.
  • Metabolic Stability : Fluorine atoms generally reduce metabolic degradation, but the phenyl group may increase susceptibility to cytochrome P450 oxidation compared to thienyl or pyridyl derivatives.
Table 3: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
Target Compound 272.25 2.1 ~0.5 (moderate) Moderate (fluorine shielding)
rac-6 537.79 3.8 <0.1 (low) High (bromine shielding)
DV381 196.19 1.9 ~1.2 (high) High (thiophene stability)

Binding Interactions and Mechanism

  • Target Compound: The hydroxyl and amino groups likely form hydrogen bonds with kinase catalytic residues (e.g., Lys68 in CK2-α), while the phenyl group engages in π-π stacking with hydrophobic pockets.
  • rac-6 : Bromine atoms form halogen bonds with backbone carbonyls (e.g., Val116 in CK2-α), and the benzimidazole moiety fits into the ATP-binding cleft .
  • Thienyl Derivatives (DV381) : Thiophene’s sulfur atom may coordinate with metal ions or participate in charge-transfer interactions, enhancing binding in specific kinase conformations.

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsPurpose
12-Amino-1-phenylethanol, K₂CO₃, DMF, 80°CAmine substitution
2Column chromatography (EtOAc/hexane)Purification
3NMR, IR, MSStructural confirmation

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:
The compound’s stereocenters (C2 hydroxy and C3 amine) require absolute configuration determination.

Crystallization : Grow single crystals via slow evaporation of a hexane/EtOAc solution .

Data Collection : Use a synchrotron or lab-source diffractometer (Mo-Kα radiation, 100K).

Refinement : Employ SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., fluorine) to resolve electron density maps .

Validation : Cross-check with Flack parameter or Bijvoet differences for chiral centers .

Note : Discrepancies in bond angles (e.g., C-F vs. C-OH distances) may arise due to fluorine’s electronegativity; iterative refinement in SHELX mitigates this .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • 19F^{19}\text{F} NMR identifies trifluoromethyl environments (δ -60 to -80 ppm) .
  • 1H^1 \text{H} NMR confirms amine (δ\delta 1.5–2.5 ppm) and hydroxy (δ\delta 2.0–3.5 ppm) protons.

Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion [M+H]+^+ and fragments (e.g., loss of –CH₂CH(OH)–) .

IR Spectroscopy : Peaks at 3300–3500 cm1^{-1} (OH/NH stretches) and 1100–1250 cm1^{-1} (C-F) confirm functional groups .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess intramolecular H-bonding (e.g., OH⋯N interactions) .

Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., adrenergic receptors), leveraging the phenyl group’s π-π stacking potential .

Solubility Prediction : Apply COSMO-RS to model solvent interactions, critical for pharmacokinetic profiling .

Q. Table 2: Key Computational Parameters

ParameterValueRelevance
Basis Set6-31G*Balances accuracy/speed
Force FieldAMBERProtein-ligand interactions
Dielectric Constant78.5 (water)Solubility modeling

Advanced: How to address contradictory spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

Source Identification :

  • Dynamic Effects : NMR may average conformers (e.g., rotamers), while XRD captures static structures. Compare JJ-couplings (NMR) with torsion angles (XRD) .
  • Crystal Packing : XRD data may show intermolecular H-bonds absent in solution. Validate via variable-temperature NMR .

Resolution Strategies :

  • Perform NOESY/ROESY to detect spatial proximities in solution .
  • Re-refine XRD data with alternative occupancy models if disorder is suspected .

Basic: What are the compound’s stability considerations under experimental conditions?

Methodological Answer:

pH Sensitivity : The amine and hydroxy groups make it prone to hydrolysis in acidic/basic conditions. Store in neutral, anhydrous solvents (e.g., THF) .

Light/Temperature : Decomposition risks increase above 40°C; use amber vials and refrigerate.

Compatibility : Avoid strong oxidizers (e.g., CrO₃) to prevent degradation of the trifluoromethyl group .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

  • Replace phenyl with heteroaromatics (e.g., thienyl) to assess π-stacking effects .
  • Vary fluorine substitution (e.g., CF₃ vs. CHF₂) to study electronegativity impacts .

Assays :

  • In Vitro : Test adrenoceptor binding (radioligand displacement) .
  • In Silico : Use QSAR models to correlate logP with membrane permeability .

Q. Table 3: Example Derivatives & Properties

DerivativeModificationLogP (Predicted)
1Thienyl取代苯基2.1
2CHF₂取代CF₃1.8
34-Fluorophenyl2.3

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

Screening : Test hexane/EtOAc (1:3), dichloromethane/methanol (5:1), or toluene/ethanol (2:1) .

Criteria : Prioritize solvents with moderate polarity to balance solubility and crystal growth.

Yield Improvement : Add a co-solvent (e.g., 5% DMF) if nucleation is slow .

Advanced: How to separate enantiomers for chiral resolution studies?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) .

Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica) to selectively modify one enantiomer .

Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Electrophilicity : The trifluoromethyl group enhances the α-carbon’s electrophilicity via inductive effects, accelerating SN2 reactions .

Steric Effects : Bulky phenyl groups may hinder backside attack, favoring retention or elimination.

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields .

Validation : Compare reaction rates of CF₃ vs. CH₃ analogues via 19F^{19}\text{F} NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol

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